molecular formula C19H31N5O B5588656 4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B5588656
M. Wt: 345.5 g/mol
InChI Key: OHBXXCGXQPHLNI-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of substances with potential pharmacological properties, as suggested by its structural complexity involving pyrimidine, piperazinyl, and piperidinyl groups. These components are often seen in compounds with varied biological activities.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves multi-step reactions, including nucleophilic substitution and condensation processes. For example, the creation of 4-piperazinopyrimidines with a methylthio substituent on the pyrimidine ring involves nucleophilic attack of 2,4,6-trichloropyrimidine by amines (Mattioda et al., 1975). Another approach involves condensation of 4-isothiocyanato-4-methylpentan-2-one with various amines under different conditions to produce bispyrimidine derivatives (Sondhi et al., 2007).

Molecular Structure Analysis

Pyrimidine derivatives exhibit diverse molecular structures influenced by substituents and their positions on the pyrimidine ring. For instance, the introduction of piperazinyl and piperidinyl groups can lead to compounds with significant anti-inflammatory and analgesic activities, as demonstrated by various synthesized pyrimidine derivatives (Sondhi et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including alkylation, acylation, and nucleophilic substitution, resulting in compounds with varied pharmacological properties. The reaction pathways and properties are highly dependent on the functional groups present and their interactions (Mattioda et al., 1975).

properties

IUPAC Name

3-methyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O/c1-15(2)13-18(25)23-9-11-24(12-10-23)19-20-16(3)14-17(21-19)22-7-5-4-6-8-22/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBXXCGXQPHLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC(C)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)butan-1-one

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